

In-Depth Technical Guide: XY028-133, a PROTAC-Based CDK4/6 Degrader

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Compound of Interest		
Compound Name:	XY028-133	
Cat. No.:	B15542320	Get Quote

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Abstract

XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As crucial regulators of the cell cycle, the aberrant activity of CDK4 and CDK6 is a hallmark of various cancers. **XY028-133** offers a novel therapeutic modality by hijacking the ubiquitin-proteasome system to induce the degradation of these key oncogenic drivers. This document provides a comprehensive overview of the structure, chemical properties, and biological activity of **XY028-133**, including detailed experimental protocols and a visualization of its mechanism of action.

Core Structure and Chemical Properties

XY028-133 is a heterobifunctional molecule that consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that targets CDK4 and CDK6. This tripartite structure enables the formation of a ternary complex between the E3 ligase and the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

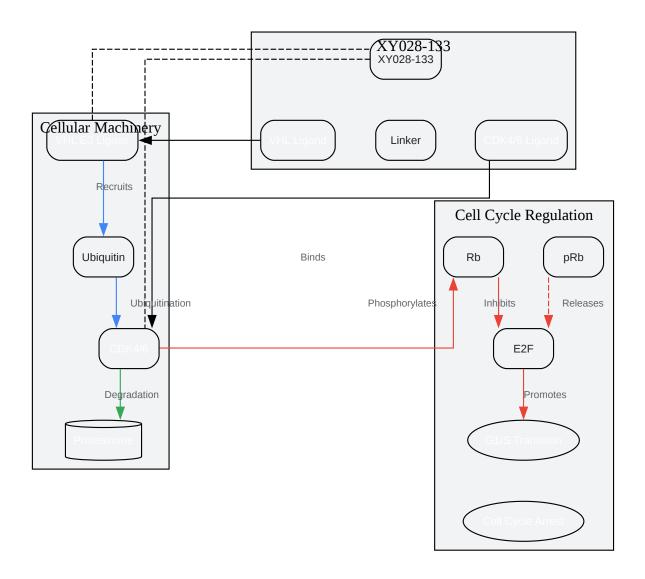


Property	Value	Source
CAS Number	2229974-73-4	[1]
Molecular Formula	C53H67N11O7S	[1]
Molecular Weight	1002.23 g/mol	[1]
SMILES String	CC(=O)c1c(C)c2cnc(Nc3ccc(c n3)N3CCN(CC3)C(=O)CCCC CC(=O)NINVALID-LINK C[C@H]3C(=O)NCc3ccc(cc3)- c3scnc3C">C@HC(C) (C)C)nc2n(C2CCCC2)c1=O	[1]
Solubility	Soluble in DMSO	[1]

Mechanism of Action: Targeted Degradation of CDK4/6

XY028-133 functions as a CDK4/6 degrader by inducing their proximity to the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK4 and CDK6. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the target proteins. The degradation of CDK4 and CDK6 leads to the inhibition of retinoblastoma (Rb) protein phosphorylation, thereby preventing the release of the E2F transcription factor and inducing cell cycle arrest at the G1 phase.





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Caption: Mechanism of action of XY028-133.

Biological Activity

XY028-133 has demonstrated potent and selective degradation of CDK4 and CDK6 in various cancer cell lines. This leads to a significant reduction in the phosphorylation of the



retinoblastoma protein (pRb) and downstream signaling molecules, ultimately resulting in cell cycle arrest and inhibition of tumor cell proliferation.

In Vitro Degradation Profile

Western blot analysis in A375 melanoma cells has shown that treatment with **XY028-133** at concentrations of 1 and 3 μ M for 24 hours leads to a significant decrease in the protein levels of CDK4 and CDK6. This degradation of the target proteins is accompanied by a reduction in the levels of Cyclin A, PLK1, and phosphorylated Rb.

Cell Line	Concentration	Treatment Time	Effect on Protein Levels
A375 (Melanoma)	1 μΜ	24 hours	Significant decrease in CDK4/6, Cyclin A, PLK1, and pRb
A375 (Melanoma)	3 μΜ	24 hours	Significant decrease in CDK4/6, Cyclin A, PLK1, and pRb

Anti-proliferative Activity

The degradation of CDK4/6 by **XY028-133** translates to potent anti-proliferative effects in cancer cells. As detailed in patent WO2018106870A1, **XY028-133** has been shown to suppress the proliferation of melanoma and breast cancer cells.

Experimental Protocols

The following are representative protocols for the evaluation of XY028-133's biological activity.

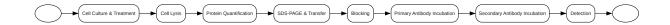
Western Blotting for Protein Degradation

Objective: To determine the effect of **XY028-133** on the protein levels of CDK4, CDK6, and downstream signaling proteins.

Protocol:



- Cell Culture and Treatment: Plate cancer cells (e.g., A375) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of XY028-133 or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6,
 pRb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



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Caption: Western Blotting Experimental Workflow.

Cell Proliferation Assay (e.g., Clonogenic Assay)

Objective: To assess the long-term effect of **XY028-133** on the proliferative capacity of cancer cells.

Protocol:

• Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates.



- Treatment: After 24 hours, treat the cells with various concentrations of **XY028-133** or vehicle control.
- Incubation: Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), replacing the medium with fresh medium containing the compound every 3-4 days.
- Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet solution.
- Quantification: After washing and drying, count the number of colonies (typically defined as a cluster of >50 cells) either manually or using an automated colony counter.

Synthesis

The synthesis of **XY028-133** is detailed in patent WO2018106870A1 as "example 14". The synthesis involves a multi-step process that includes the preparation of the CDK4/6 ligand, the VHL ligand, and the linker, followed by their sequential coupling to form the final PROTAC molecule.

Conclusion

XY028-133 is a valuable research tool for studying the biological roles of CDK4 and CDK6 and represents a promising strategy for the development of novel cancer therapeutics. Its ability to induce the degradation of these key cell cycle regulators offers a distinct and potentially more durable anti-tumor effect compared to traditional small molecule inhibitors. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential.

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References

1. medchemexpress.com [medchemexpress.com]



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